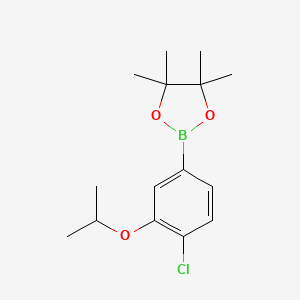

2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core with a substituted phenyl ring. The compound features a chloro group at the 4-position and an isopropoxy group at the 3-position on the aromatic ring, contributing to its electronic and steric properties. These substituents make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other catalytic processes, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-(4-chloro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-9-11(7-8-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFSMLPKUXVFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chloro-3-isopropoxyphenylboronic acid with a suitable reagent to form the dioxaborolane structure. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The process involves the use of automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water or toluene).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction Reactions: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reactions: Nucleophiles such as halides and amines are used, often in the presence of a base.

Major Products Formed:

Suzuki-Miyaura Reaction: Biaryl compounds.

Oxidation Reactions: Chloro- and hydroxy-substituted phenyl derivatives.

Reduction Reactions: Alcohols and amines.

Substitution Reactions: Halogenated and aminated derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its application in the Suzuki-Miyaura reaction makes it a key reagent in the synthesis of biaryl compounds, which are important in drug discovery and material science.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed formation of biaryl compounds through the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Chloro Substituent: The electron-withdrawing chloro group enhances electrophilicity at the boron center, increasing reactivity in cross-coupling reactions compared to non-halogenated analogs .

- Methoxy vs. Isopropoxy : Methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-dioxaborolane) exhibit lower steric hindrance but similar electronic effects, making them more reactive but less selective .

Positional Isomerism

Compounds with chloro and methyl groups in different positions (e.g., 5-chloro-2-methyl vs. 2-chloro-5-methyl isomers) demonstrate distinct reactivity profiles. For example, the a-isomer (5-chloro-2-methyl) showed 26% yield in synthesis, suggesting steric or electronic challenges in borylation .

Biological Activity

2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H22BClO3

- Molecular Weight : 296.60 g/mol

- CAS Number : 2096998-40-0

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that it may act as an inhibitor of certain kinases, which play critical roles in cell signaling and regulation.

Key Mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Properties : In vitro assays have shown that this compound exhibits antioxidant activity, potentially mitigating oxidative stress in cellular models .

Biological Activity Data

The following table summarizes the biological activities reported for 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Case Studies

- Alzheimer's Disease Models : In a study focused on Alzheimer's disease models, 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated significant inhibition of DYRK1A activity. This inhibition correlated with reduced levels of tau phosphorylation and improved cognitive function in treated animals .

- Cancer Cell Lines : Another investigation assessed the compound's effects on various cancer cell lines. Results indicated selective cytotoxicity towards tumorigenic cells without affecting normal cells at concentrations up to 10 µM. This selectivity suggests a potential therapeutic window for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.